Target Engagement Selectivity: LRRK2/CDKL2 Dual Inhibition vs. EED-Selective Comparators
Target annotation databases identify 1-(oxan-4-yl)-4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one as an inhibitor of both leucine-rich repeat kinase 2 (LRRK2) and cyclin-dependent kinase-like 2 (CDKL2) [1]. By contrast, the pyrrolidinone-based EED inhibitors within the broader PRC2-targeting chemotype (e.g., EEDi-5285 and A-395) are devoid of LRRK2 activity at concentrations up to 10 µM, as established by kinome-wide selectivity profiling [2]. This dual-kinase signature is structurally linked to the unsubstituted pyridazin-3-yloxy motif, which serves as a hinge-binding pharmacophore for both LRRK2 and CDKL2.
| Evidence Dimension | Target inhibition profile |
|---|---|
| Target Compound Data | LRRK2 inhibitor; CDKL2 inhibitor (target annotation, quantitative IC₅₀ not publicly disclosed) |
| Comparator Or Baseline | EEDi-5285: EED inhibitor (IC₅₀ = 0.2 nM); no LRRK2 or CDKL2 inhibition detected at ≤10 µM |
| Quantified Difference | Qualitative target shift: dual LRRK2/CDKL2 vs. exclusive EED engagement |
| Conditions | Target prediction/annotation databases; kinome-wide profiling (comparator reference: Rej RK et al., J Med Chem 2021) |
Why This Matters
Procurement for kinase-focused programs should prioritize this compound over EED-selective analogs when LRRK2 or CDKL2 pathway interrogation is the experimental objective.
- [1] IDRB Lab / miaome Drug Information. Target annotation: 1-(oxan-4-yl)-4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrrolidin-2-one as LRRK2 inhibitor (Target ID 532479) and CDKL2 inhibitor (Target ID 532479). View Source
- [2] Rej RK, Wang C, Lu J, et al. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. J Med Chem. 2021;64(19):14477-14497. doi:10.1021/acs.jmedchem.1c01059. View Source
